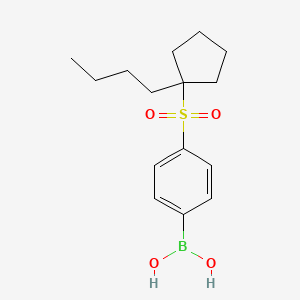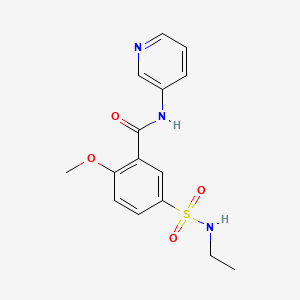![molecular formula C22H20N6O4S B2743257 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938824-83-0](/img/structure/B2743257.png)
4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is an intricate molecule that piques significant interest in the scientific community due to its complex structure and potential applications across various fields, including chemistry, biology, medicine, and industry. This compound is notable for its fusion of a benzenesulfonamide moiety with an imidazo[2,1-f]purine core, which is indicative of its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multi-step synthesis procedures that include the formation of the imidazo[2,1-f]purine ring system followed by sulfonation. The initial steps often involve condensation reactions and cyclization under controlled temperatures and pH conditions. The subsequent sulfonation with benzenesulfonyl chloride under basic conditions leads to the final product.
Industrial Production Methods: : Industrial synthesis of this compound can be scaled up using batch or continuous flow methods, ensuring strict control over reaction parameters to maximize yield and purity. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: : This compound is known to undergo various chemical reactions including:
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly utilizes reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, involving reagents such as alkyl halides for nucleophilic substitutions.
Common Reagents and Conditions: : The reactions of 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide commonly employ solvents like dichloromethane or ethanol and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed: : Depending on the reaction conditions, major products may include sulfonamide derivatives with modified aromatic rings or imidazo[2,1-f]purine cores with altered oxidation states.
Aplicaciones Científicas De Investigación
This compound's multifaceted structure allows it to be used in various scientific research domains:
Chemistry: : Utilized as a starting material or intermediate in synthetic organic chemistry for the development of new chemical entities.
Biology: : Investigated for its potential as a biochemical probe to study enzyme mechanisms and cellular processes.
Medicine: : Explored for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Used in the development of new materials and chemical processes due to its unique chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific biochemical pathways by binding to active sites or altering protein configurations, thereby modulating cellular functions. The imidazo[2,1-f]purine core is particularly relevant in interacting with nucleic acids and proteins, influencing their biological activities.
Comparación Con Compuestos Similares
Compared to other compounds with benzenesulfonamide or imidazo[2,1-f]purine structures, 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide stands out due to its unique combination of these two moieties. This hybrid structure provides distinct physicochemical and biological properties not commonly seen in simpler analogs.
List of Similar Compounds
4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8-yl sulfonate
4-(1-methyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
This compound's unique attributes make it an intriguing subject for ongoing scientific exploration and potential practical applications across various fields.
Propiedades
IUPAC Name |
4-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-14-12-26-18-19(24-21(26)28(14)16-8-10-17(11-9-16)33(23,31)32)25(2)22(30)27(20(18)29)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H2,23,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNYWLKGRKQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)



![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)





![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2743191.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)
